{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group, an isopropyl group, and a methylamine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The process begins with the acylation of 4-methoxyacetophenone using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol. This alcohol is subsequently converted to the amine through a reductive amination process using methylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of {[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the isopropyl group.
4-Methoxyamphetamine: Contains an additional methyl group on the amine.
3,4-Methylenedioxyamphetamine: Contains a methylenedioxy group instead of a methoxy group.
Uniqueness
{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both a methoxy group and an isopropyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H20ClNO |
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Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(4-methoxy-3-propan-2-ylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)11-7-10(8-13-3)5-6-12(11)14-4;/h5-7,9,13H,8H2,1-4H3;1H |
InChI Key |
ZJKYKWPKWRJFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)CNC)OC.Cl |
Origin of Product |
United States |
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